Cas no 4953-05-3 (4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate)

4,5-Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a functionalized triazole derivative characterized by its dimethyl dicarboxylate and para-methoxyphenyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of more complex heterocyclic systems. The presence of both ester and aryl groups enhances its reactivity in cross-coupling and cyclization reactions. Its well-defined structure allows for precise modifications, making it useful in medicinal chemistry and materials science research. The methoxy group contributes to electronic modulation, while the ester functionalities provide sites for further derivatization. This compound is typically handled under standard laboratory conditions, with stability suitable for diverse synthetic applications.
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate structure
4953-05-3 structure
Product name:4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
CAS No:4953-05-3
MF:C13H13N3O5
MW:291.259423017502
CID:6201080
PubChem ID:7184734

4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
    • CCG-130823
    • BS-11106
    • dimethyl 1-(4-methoxyphenyl)triazole-4,5-dicarboxylate
    • F1608-0483
    • starbld0027829
    • AB00686272-01
    • dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
    • 4953-05-3
    • AKOS001787698
    • Inchi: 1S/C13H13N3O5/c1-19-9-6-4-8(5-7-9)16-11(13(18)21-3)10(14-15-16)12(17)20-2/h4-7H,1-3H3
    • InChI Key: SOBMTRSVEPVWSI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)N1C(C(=O)OC)=C(C(=O)OC)N=N1

Computed Properties

  • Exact Mass: 291.08552052g/mol
  • Monoisotopic Mass: 291.08552052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 92.5Ų

4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1608-0483-2μmol
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1608-0483-4mg
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1608-0483-1mg
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1608-0483-15mg
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1608-0483-40mg
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1608-0483-75mg
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1608-0483-3mg
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1608-0483-10mg
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1608-0483-20mg
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1608-0483-25mg
4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
4953-05-3 90%+
25mg
$109.0 2023-05-17

Additional information on 4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Introduction to 4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS No. 4953-05-3)

4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, identified by its Chemical Abstracts Service number CAS No. 4953-05-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic compounds, characterized by a three-membered ring containing two nitrogen atoms. The presence of dimethyl and 4-methoxyphenyl substituents, along with the dicarboxylate functional groups, endows it with unique chemical properties that make it a promising candidate for various biological and chemical applications.

The structure of this compound is pivotal in determining its reactivity and potential biological activity. The triazole ring serves as a key pharmacophore, often found in drugs due to its ability to interact with biological targets in a highly specific manner. The 4-methoxyphenyl group introduces a hydrophobic pocket that can enhance binding affinity to certain receptors, while the dimethyl groups and dicarboxylate moieties contribute to the molecule's solubility and stability in aqueous environments. These structural features collectively contribute to the compound's versatility in drug design and development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological disorders. The biological activity of 4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been extensively studied in this context. Preliminary investigations suggest that this compound exhibits potent inhibitory effects on certain enzymes and receptors implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The pharmacological properties of the triazole core have been well-documented, and modifications such as those present in this compound can fine-tune its activity towards specific therapeutic targets.

One of the most intriguing aspects of this compound is its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies have indicated that the triazole derivatives can interact with inflammatory mediators and regulate immune responses. The dicarboxylate group in 4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate may also contribute to its anti-inflammatory potential by facilitating interactions with cellular receptors involved in modulating inflammation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the dimethyl groups and the dicarboxylate functionality necessitates careful selection of reagents and catalysts to avoid unwanted side products. Advances in synthetic methodologies have enabled researchers to optimize these processes, making it feasible to produce sufficient quantities for both laboratory studies and potential clinical trials.

In terms of applications, 4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS No. 4953-05-3) holds promise not only as a lead compound for drug development but also as an intermediate in the synthesis of more complex molecules. Its unique structural features make it a valuable building block for designing novel therapeutics with enhanced efficacy and reduced side effects. Additionally, the compound's stability under various conditions makes it suitable for formulation into different pharmaceutical forms such as tablets, capsules, or injectables.

The regulatory landscape for pharmaceutical compounds like this one is stringent but well-established. Ensuring compliance with guidelines set forth by agencies such as the FDA (U.S. Food and Drug Administration) and EMA (European Medicines Agency) is crucial for advancing research from preclinical stages to clinical trials. The safety profile of 4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate must be thoroughly evaluated through rigorous toxicological studies before it can be considered for human use.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound at the molecular level. Techniques such as molecular dynamics simulations and quantum mechanical calculations allow researchers to predict how the molecule interacts with biological targets without the need for extensive experimental work. These computational methods have accelerated the drug discovery process significantly by identifying promising candidates early in the development pipeline.

The future prospects for 4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS No. 4953-05-3) are bright given its multifaceted potential applications. As research continues to uncover new therapeutic targets and mechanisms of action, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs. Collaborative efforts between academia and industry will be essential in translating laboratory findings into viable therapeutic options for patients worldwide.

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